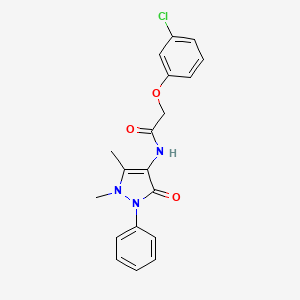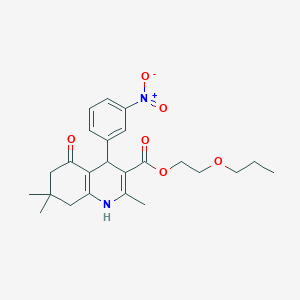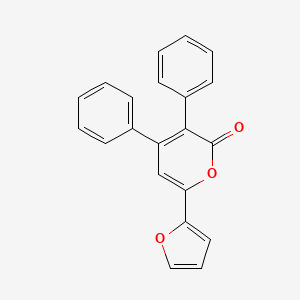
1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine, also known as 4-FPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in scientific research due to its potential as a drug candidate for various medical applications.
作用机制
The exact mechanism of action of 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. Additionally, it has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic effects. Furthermore, 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been shown to inhibit the uptake of dopamine, which may contribute to its potential as a treatment for drug addiction.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to reduce the locomotor activity of animals, which may contribute to its sedative effects. Additionally, it has been shown to reduce the levels of corticosterone, a stress hormone, in animals, which may contribute to its anxiolytic effects. Furthermore, 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, which may contribute to its potential as a treatment for depression.
实验室实验的优点和局限性
One advantage of using 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine in lab experiments is its potential as a drug candidate for various medical applications. Additionally, it has been shown to have a relatively low toxicity profile in animals, which may make it a safer alternative to other drugs. However, one limitation of using 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine in lab experiments is its limited availability and high cost. Furthermore, its exact mechanism of action is not fully understood, which may limit its potential as a drug candidate.
未来方向
There are several future directions for the study of 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine. One direction is to further investigate its potential as a treatment for drug addiction, as it has shown promising results in reducing the rewarding effects of drugs such as cocaine and methamphetamine. Additionally, further studies are needed to fully understand its mechanism of action, which may lead to the development of more effective drugs. Furthermore, 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine may have potential as a treatment for other medical conditions such as anxiety disorders and cancer, which warrant further investigation.
合成方法
The synthesis of 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine involves a series of chemical reactions that result in the formation of the final product. The starting material is 4-fluoroaniline, which is reacted with 2-phenylbutyryl chloride in the presence of a base to form 4-fluoro-N-(2-phenylbutanoyl)aniline. This intermediate is then reacted with piperazine in the presence of a catalyst to form 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
科学研究应用
1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been studied for its potential as a drug candidate for various medical applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. Additionally, it has been studied for its potential as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine. Furthermore, 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-2-19(16-6-4-3-5-7-16)20(24)23-14-12-22(13-15-23)18-10-8-17(21)9-11-18/h3-11,19H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHSAQLRFAAESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089697.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine](/img/structure/B5089706.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5089715.png)


![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5089720.png)
![N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089741.png)
![4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate](/img/structure/B5089747.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-{[4-(ethoxycarbonyl)phenyl]amino}-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5089748.png)

![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5089761.png)
![ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)
![1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene](/img/structure/B5089783.png)